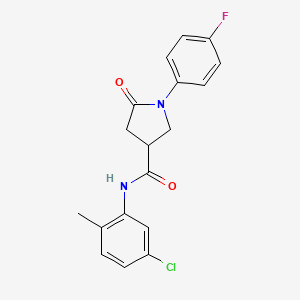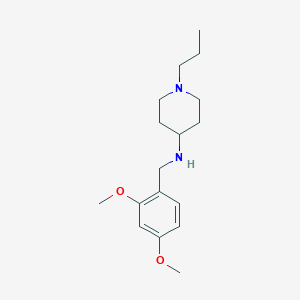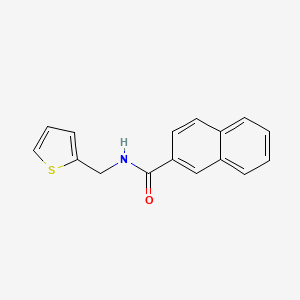
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the pyrrolidinecarboxamide class of drugs. It is commonly referred to as CEP-1347 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is activated in response to stress and is involved in neuronal cell death. By inhibiting the activation of this pathway, N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can protect neurons from cell death.
Biochemical and Physiological Effects
Studies have shown that N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can protect neurons from cell death induced by various stressors, including oxidative stress and mitochondrial dysfunction. It has also been shown to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
For the study of N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide include further investigation into its mechanism of action and optimization of its therapeutic potential. It may also be useful to explore its potential applications in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of more potent and selective inhibitors of the JNK pathway may enhance the therapeutic potential of N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 5-chloro-2-methylbenzoyl chloride and 4-fluorobenzylamine in the presence of a base. The resulting intermediate is then reacted with pyrrolidine-3-carboxylic acid to yield the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-2-3-13(19)9-16(11)21-18(24)12-8-17(23)22(10-12)15-6-4-14(20)5-7-15/h2-7,9,12H,8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYNPQMBKIPNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B4892871.png)


![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)
![N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)
![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4892923.png)
![N-[2-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B4892931.png)
![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
